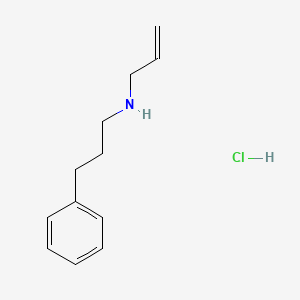

(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” is a chemical compound . It is also known as 3-Phenylpropargylamine hydrochloride . The empirical formula of this compound is C9H10ClN .

Synthesis Analysis

The synthesis of amines like “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” can involve various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” can be represented by the formula CHN . The average mass of this compound is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis

Amines, including “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride”, are known to undergo a variety of chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The physical and chemical properties of amines can be influenced by factors such as the number of carbon atoms and their experimental elastic constants measurements .Wissenschaftliche Forschungsanwendungen

LDL Receptor Upregulator Synthesis

(Ito et al., 2002) developed a practical method to synthesize a compound that acts as an upregulator of the LDL receptor, which could have implications in managing cholesterol levels.

Hydroamination in Synthesis

The study by (Sobenina et al., 2010) explored hydroamination processes involving secondary dialkylamines, contributing to the development of new synthetic methodologies.

Antibacterial Compound Synthesis

(Mehta, 2016) described the synthesis and antibacterial activity of novel heterocyclic compounds, highlighting potential applications in fighting bacterial infections.

PDE Inhibition and Antimicrobial Activity

Research by (Bukhari et al., 2013) on new pyrimidin-2-amines showed potential in phosphodiesterase inhibition and antimicrobial properties, indicating their therapeutic potential.

Synthesis of Mixed Secondary and Tertiary Amines

(Chukhajian et al., 2020) developed a method for synthesizing methyl- and ethyl(allyl)(3-phenylprop-2-ynyl)amines, useful in therapeutic applications such as cancer therapy.

Fluorescence Detection of Amines

(You et al., 2006) established a method for detecting amines using fluorescence, valuable in analytical chemistry.

Antibacterial and Antifungal Applications of Amine-Modified Polymers

The study by (Aly & El-Mohdy, 2015) on amine-modified polymers demonstrated their potential in medical applications due to their antibacterial and antifungal properties.

Antimicrobial Properties of Triazene Incorporated Phenylamino Pyrimidine Derivatives

Research by (Jadvani & Naliapara, 2021) into novel pyrimidine derivatives showed antimicrobial activity, suggesting potential in combating infections.

Synthesis and Characterization of Chalcone Derivatives

(Salian et al., 2018) synthesized chalcone derivatives, contributing to the development of new compounds with potential pharmacological applications.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on amines like “(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” could involve further exploration of their unique properties and potential applications. For example, research on similar compounds has led to the development of new therapies and diagnostic tools .

Eigenschaften

IUPAC Name |

3-phenyl-N-prop-2-enylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-5,7-8,13H,1,6,9-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJBZGNGHKNSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

amine hydrochloride](/img/structure/B6344179.png)

amine hydrochloride](/img/structure/B6344183.png)

![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine](/img/structure/B6344199.png)

amine hydrochloride](/img/structure/B6344215.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)